molecular formula C12H11FN2O3 B13159659 Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13159659
M. Wt: 250.23 g/mol
InChI Key: IIAHMUWGQJFCCC-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorophenyl group, a pyrazolone ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazolone ring. This intermediate is then esterified with methyl chloroacetate in the presence of a base such as sodium hydroxide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloro-4-fluorophenyl)acetate
  • Methyl 2-(4-bromo-2-fluorophenyl)acetate
  • Methyl 2-(4-amino-5-chloro-2-fluorophenyl)acetate

Uniqueness

Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to its specific combination of a fluorophenyl group

Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C12H11FN2O3/c1-18-11(16)6-8-7-14-15(12(8)17)10-4-2-9(13)3-5-10/h2-5,7,14H,6H2,1H3

InChI Key

IIAHMUWGQJFCCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)C2=CC=C(C=C2)F

Origin of Product

United States

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